spiro[2.4]heptane-5-carboxylic acid
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Overview
Description
Spiro[2.4]heptane-5-carboxylic acid is a bicyclic organic compound characterized by a unique spirocyclic structure, where a cyclopropyl ring and a cyclopentyl ring share a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[2.4]heptane-5-carboxylic acid typically involves the alkylation of malonic esters with the tetrabromide of pentaerythritol, followed by cyclization reactions . This method is modeled after the work on spiropentane and involves the following steps:
Alkylation: Malonic esters are alkylated using the tetrabromide of pentaerythritol.
Cyclization: The alkylated product undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Spiro[2.4]heptane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Spiro[2.4]heptane-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of spiro[2.4]heptane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or enzyme inhibition activities .
Comparison with Similar Compounds
Spiro[3.3]heptane: Features a pair of cyclobutane rings sharing one carbon.
Spiro[2.5]octane: Contains a cyclopropyl ring and a cyclohexyl ring sharing one carbon.
Comparison: Spiro[2.4]heptane-5-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
109532-61-8 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
spiro[2.4]heptane-6-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c9-7(10)6-1-2-8(5-6)3-4-8/h6H,1-5H2,(H,9,10) |
InChI Key |
IIPOHIIXHDZIAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)CC1C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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